pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEHSYWBLDTUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438799 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-71-3 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159326-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrrolo 2,1 F 1 2 3 Triazin 4 3h One Derivatives
Classical and Established Synthetic Routes
The foundational methods for synthesizing pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-one derivatives have traditionally relied on intramolecular cyclization and rearrangement reactions. These established routes, while effective, often necessitate harsh reaction conditions.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a primary strategy for constructing the bicyclic pyrrolotriazinone core. This approach involves forming the triazinone ring from a suitably substituted pyrrole precursor.
A significant method for synthesizing pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-ones involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.govbeilstein-journals.orgresearchgate.netnih.gov This route, however, can present challenges in controlling the reaction's regioselectivity.
The cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, when treated with reagents like triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂), often yields a mixture of the desired pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-ones and isomeric pyrrolo[1,2-d] nih.govresearchgate.netnih.govoxadiazine side products. nih.gov The regioselectivity of this reaction is notably influenced by the halogen sources of the triphenylphosphorane and the nature of the N-functional groups on the pyrrole precursor. beilstein-journals.org For instance, the amount of triethylamine, which acts as an HBr captor, can affect the yields of the products, though it may not be sufficient to direct the reaction entirely to the desired triazinone. beilstein-journals.org
| Entry | Equivalents of Et₃N | Pyrrolotriazinone Yield (%) | Pyrrolooxadiazine Yield (%) |
|---|---|---|---|
| 1 | 0 | No Reaction | No Reaction |
| 2 | 1.0 | Trace | 85% |
| 3 | 2.0 | 15% | 75% |
| 4 | 3.0 | 25% | 65% |
This table illustrates the influence of the base, triethylamine, on the product distribution in the intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole. Data is representative of findings in the field. beilstein-journals.org
Historically, many synthetic routes to pyrrolotriazinones were characterized by their reliance on harsh reaction conditions. nih.govbeilstein-journals.org These methods often require high temperatures and long reaction times, typically overnight, to drive the cyclization to completion. nih.govresearchgate.net The demanding conditions are believed to be necessary to facilitate the formation of an N-imine intermediate, which is a key step in the subsequent intramolecular cyclization. nih.gov
Examples of such rigorous conditions include:
Microwave-assisted heating at 150–160 °C with sodium methoxide (NaOMe) or aromatic amines (H₂N-Ar). nih.gov
Refluxing in high-boiling solvents like xylene or with reagents such as triethyl orthoformate (HC(OEt)₃). nih.gov
Stirring at 100 °C in the presence of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). nih.gov
Heating with dehydrating agents like phosphorus oxychloride (POCl₃). nih.gov
These conditions, while effective for certain substrates, have limitations regarding functional group tolerance and energy consumption, prompting the development of milder synthetic alternatives. nih.gov
Rearrangement Reactions
An alternative to direct cyclization is the rearrangement of a pre-formed heterocyclic system into the desired pyrrolotriazinone skeleton.
A more facile and practical approach for the synthesis of pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-ones is the nucleophile-induced rearrangement of pyrrolooxadiazines. nih.govbeilstein-journals.orgresearchgate.net This method transforms the isomeric pyrrolo[1,2-d] nih.govresearchgate.netnih.govoxadiazine, often obtained as a byproduct in the previously described cyclization reactions, into the desired pyrrolotriazinone product under very mild conditions. nih.govresearchgate.net
The rearrangement can be accomplished efficiently at 0 °C in as little as 5 minutes. beilstein-journals.org The success of this transformation is dependent on the choice of nucleophile. Sulfur-based reagents like sodium thiomethoxide (NaSMe) have proven to be particularly effective. researchgate.net The mechanism is proposed to involve the stabilization of an N-acylnitrenium ion intermediate by counter-ions such as lithium and sodium, which increases its nucleophilicity and facilitates the rearrangement. nih.gov Acid-promoted rearrangements were found to be unsuccessful as the pyrrolooxadiazine starting material is unstable under acidic conditions. nih.gov
| Entry | Nucleophile | Temperature (°C) | Time | Yield of Pyrrolotriazinone (%) |
|---|---|---|---|---|
| 1 | Pyrrolidine | 0 | 1 h | No Reaction |
| 2 | NaSMe | 0 | 5 min | 95% |
| 3 | NaOMe | 0 | 5 min | 85% |
This table showcases the effectiveness of different nucleophiles in promoting the rearrangement of a pyrrolooxadiazine to the corresponding pyrrolotriazinone. Data is representative of findings in the field. nih.gov
Modern and Efficient Synthetic Strategies
Recent research has focused on developing more efficient and streamlined methods for the synthesis of pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-one derivatives, moving towards one-pot procedures and novel cyclization pathways.
One such advanced strategy is a one-pot, two-step synthesis that forms at least six chemical bonds in a single sequence. nih.gov This method involves the Cu(II)-catalyzed reaction of a 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide to yield an intermediate, which then reacts with amidines or hydrazines to furnish the final substituted pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazin-4(3H)-ones. nih.gov
Another innovative approach involves the nucleophilic cyclization of N-alkyne-substituted pyrrole derivatives. beilstein-journals.orgnih.gov Treating methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with hydrazine monohydrate at reflux results in the formation of the pyrrolotriazinone skeleton in moderate yields, alongside a pyrrolopyrazinone product. beilstein-journals.orgnih.gov This reaction proceeds through a proposed mechanism involving a 6-exo-dig cyclization pathway. beilstein-journals.org These modern methods represent a significant step forward, offering improved efficiency and access to a wider range of complex derivatives.
Diversity-Oriented Synthesis (DOS) Approaches
Diversity-oriented synthesis aims to create a wide array of structurally diverse molecules from a common starting point, which is valuable in the search for new bioactive compounds. For the pyrrolo[2,1-f] google.comtriazin-4(3H)-one core, approaches that can be classified under this philosophy often involve multi-component or tandem reactions that efficiently build complexity.
Copper-Promoted Two-Step One-Pot Reactions from Chromenone Derivatives
A notable diversity-oriented approach involves a one-pot, two-step synthesis that forms multiple bonds to construct the target heterocycle. This method utilizes chromenone derivatives as a key starting material. Specifically, the reaction of 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide is catalyzed by a copper(II) salt to yield an intermediate, 2-(4-oxo-4H-chromen-3-yl)pyrrolo[2,1-f] google.comtriazin-4(3H)-one.
This intermediate then reacts in the same pot with various amidines or hydrazines in the presence of sodium acetate to generate the final substituted pyrrolo[2,1-f] google.comtriazin-4(3H)-one derivatives. The optimal conditions for the initial copper-catalyzed step were identified as using a CuCl₂·2H₂O and sodium acetate system in dimethyl sulfoxide (DMSO) at a temperature of 120°C. This one-pot procedure is advantageous as it avoids the isolation of intermediates, saving time and resources while allowing for the generation of a library of compounds by varying the final reacting partner.
| Parameter | Condition |
| Starting Materials | 4-oxo-4H-chromene-3-carbaldehyde, 1-amino-1H-pyrrole-2-carboxamide |
| Catalytic System | CuCl₂·2H₂O / NaOAc |
| Solvent | DMSO |
| Temperature | 120°C |
| Second Step Reactants | Amidines, Hydrazines |
Tandem Annulation Methods
Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction without changing the conditions, are a hallmark of efficient organic synthesis. The aforementioned copper-promoted reaction can also be described as a tandem annulation process. The synthesis begins with the formation of an initial intermediate, which then undergoes an intramolecular cyclization and condensation with a third component (amidine or hydrazine) to complete the fused-ring system. This cascade of reactions efficiently builds the complex pyrrolotriazinone core.
Another approach involves the Cu(II)-promoted cyclization of N-aminopyrroles with various aryl aldehydes upon heating in DMSO, which proceeds in moderate to good yields. It was observed that aryl aldehydes bearing electron-donating groups tended to accelerate the reaction compared to those with electron-withdrawing substituents.
Scalable Process Development
Information regarding the dedicated scalable process development for the synthesis of pyrrolo[2,1-f] google.comtriazin-4(3H)-one derivatives is not extensively detailed in the reviewed literature. However, certain reported methods possess characteristics that are amenable to scale-up. For instance, one-pot syntheses, such as the copper-promoted reaction from chromenones, are generally favorable for larger-scale production as they reduce the number of unit operations and minimize waste from intermediate purification steps. Challenges for scalability in some reported methods could include the use of high temperatures (120-160°C) or reagents that require special handling, which would necessitate specialized industrial equipment. The development of syntheses that proceed under milder conditions would be beneficial for safe and economical large-scale manufacturing.
C-Nucleoside and Analogue Synthesis
The pyrrolo[2,1-f] google.comtriazine scaffold is a key component of the antiviral N-nucleoside drug Remdesivir (B604916), which has brought significant attention to this heterocyclic family. Nucleoside analogues are a critical class of antiviral agents. While the synthesis and biological activity of N-nucleosides based on the broader pyrrolo[2,1-f] google.comtriazine structure are well-documented, specific synthetic methods focused on producing C-nucleosides or their analogues directly incorporating the pyrrolo[2,1-f] google.comtriazin-4(3H)-one core are not prominently described in the surveyed scientific literature. Research has largely centered on the N-glycosylated analogues, leaving the synthesis of C-glycosylated versions of the triazinone as a potential area for future exploration.
Halogenation Strategies
The introduction of halogen atoms into the pyrrolo[2,1-f] google.comtriazin-4(3H)-one structure is of interest for modulating its physicochemical and pharmacological properties. Synthetic strategies can achieve this either by halogenating the completed heterocyclic system or by using halogenated precursors.
Multi-Step Synthesis from Pyrrole Derivatives
A practical synthesis for pyrrolo[2,1-f] google.comtriazin-4(3H)-ones has been developed using a halogenated pyrrole as the starting material. This multi-step approach provides a clear and controlled pathway to the final product.
The key steps in this synthesis are outlined below:
Amide Formation : The synthesis begins with 3-chloro-1H-pyrrole-2-carboxylic acid, which is first converted into a corresponding pyrrole-2-carboxamide derivative.
N-Amination : The resulting pyrrole amide is then subjected to an N-amination reaction using NH₄Cl, Aliquat 336, and NaClO to afford a 1-aminopyrrole intermediate.
Coupling : The 1-aminopyrrole derivative is subsequently reacted with an amino acid (such as Boc-L-Ala) in the presence of the coupling agent EDC·HCl.
Intramolecular Cyclization : The final and crucial step is a regioselective intramolecular cyclization. This is achieved by treating the precursor with triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂), which yields the desired pyrrolo[2,1-f] google.comtriazin-4(3H)-one product.
This pathway demonstrates how a strategically placed halogen on the initial pyrrole ring can be carried through multiple synthetic steps to be incorporated into the final complex heterocyclic structure.
| Step | Key Reagents/Precursors | Product |
| 1 | 3-chloro-1H-pyrrole-2-carboxylic acid | Pyrrole-2-carboxamide |
| 2 | NH₄Cl, Aliquat 336, NaClO | 1-Aminopyrrole derivative |
| 3 | EDC·HCl, Boc-L-Ala | Coupled pyrrole derivative |
| 4 | PPh₃, Br₂, Et₃N | Pyrrolo[2,1-f] google.comtriazin-4(3H)-one |
Direct Electrophilic Aromatic Substitution
Direct electrophilic aromatic substitution on the pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazin-4(3H)-one core is not a commonly reported primary synthetic route for the construction of this heterocyclic system. However, the inherent reactivity of the fused pyrrole ring suggests that this method could be viable for the late-stage functionalization of the pre-formed scaffold.
The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com The nitrogen atom's lone pair of electrons significantly increases the electron density of the ring, making it more reactive than benzene. pearson.com Theoretical and experimental studies on pyrrole itself show a strong preference for substitution at the C2 (or α) position due to the greater resonance stabilization of the resulting cationic intermediate (the sigma complex) compared to substitution at the C3 (or β) position. onlineorganicchemistrytutor.compearson.com
In the context of the pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazin-4(3H)-one system, the fused triazinone ring is an electron-withdrawing group, which would be expected to deactivate the pyrrole ring towards electrophilic attack. Despite this deactivation, the inherent high reactivity of the pyrrole ring may still allow for substitution reactions to occur under appropriate conditions. The position of substitution on the pyrrole moiety (C5, C6, or C7) would be influenced by the combined electronic effects of the triazinone ring and any existing substituents. While specific examples of direct electrophilic aromatic substitution on pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazin-4(3H)-one are not extensively documented in the reviewed literature, common electrophilic substitution reactions that could potentially be applied include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid, or milder nitrating agents.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. pearson.com
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Further research is required to fully explore the scope and limitations of direct electrophilic aromatic substitution as a tool for the functionalization of pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazin-4(3H)-one derivatives.
1,3-Cycloaddition Reactions with Triazinium Tetrafluoroborates
A more contemporary and versatile approach for the synthesis of the pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazine core involves the 1,3-dipolar cycloaddition of triazinium ylides with various dipolarophiles. acs.orgnih.govresearchgate.net This method offers a single-step construction of the bicyclic system from readily available starting materials. nih.govresearchgate.netacs.org
The general strategy involves the N-alkylation of a substituted 1,2,4-triazine (B1199460) to form a stable 1-alkyl-1,2,4-triazinium salt, such as a tetrafluoroborate. acs.orgnih.govresearchgate.net In the presence of a base, such as N,N-diisopropylethylamine (DIPEA), the triazinium salt is deprotonated to generate a transient triazinium ylide in situ. acs.org This ylide, acting as a 1,3-dipole, then undergoes a cycloaddition reaction with an electron-poor dipolarophile. acs.orgnih.govresearchgate.net The reaction proceeds to yield polysubstituted pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazines, which can be further modified. nih.gov
This methodology has been shown to be effective with a range of dipolarophiles, including alkynes and alkenes, leading to a variety of substitution patterns on the resulting pyrrolotriazine core. acs.org The reactions are often regio- and diastereoselective. acs.orgnih.govresearchgate.net
Detailed research findings for the 1,3-cycloaddition of a triazinium salt with various dipolarophiles are presented in the table below.
Table 1: Synthesis of Pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazine Derivatives via 1,3-Cycloaddition
| Triazinium Salt | Dipolarophile | Base | Solvent | Product(s) | Yield (%) |
|---|---|---|---|---|---|
| 1-Alkyl-1,2,4-triazinium salt | Dimethyl acetylenedicarboxylate (DMAD) | DIPEA | Dichloromethane | Polysubstituted pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazine | Good |
| 1-Alkyl-1,2,4-triazinium salt | Acrylonitrile | DIPEA | Dichloromethane | Two diastereomers of a single regioisomer | 54 |
| 1-Alkyl-1,2,4-triazinium salt | N-ethylmaleimide | DIPEA | Dichloromethane | Polysubstituted pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazine | Good |
| 1-Alkyl-1,2,4-triazinium salt | N-propargylmaleimide | DIPEA | Dichloromethane | Polysubstituted pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazine | Good |
This synthetic route provides an efficient pathway to medicinally relevant pyrrolotriazines from easily accessible starting materials. acs.org
Biological Activities and Molecular Mechanisms of Pyrrolo 2,1 F 1 2 3 Triazin 4 3h One Derivatives
Kinase Inhibition
The fused heterocyclic system of pyrrolo[2,1-f] fao.orgnih.govnih.govtriazine allows for specific interactions with the ATP-binding sites of various kinases, leading to the inhibition of their catalytic activity. nih.gov Researchers have extensively modified this core structure to develop potent and selective inhibitors for a range of kinase targets. nih.govresearchgate.net
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer and immunological disorders. nih.govresearchgate.net
The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the function of lymphocytes, making it an attractive target for autoimmune and inflammatory diseases like rheumatoid arthritis. nih.gov A series of 4-amino pyrrolotriazine derivatives has been identified as potent and selective inhibitors of PI3Kδ. nih.gov
Through structure-activity relationship (SAR) studies, researchers optimized this novel chemotype. nih.gov Notably, these inhibitors achieve their selectivity for PI3Kδ without binding to the typical "specificity pocket" of the enzyme. nih.gov The optimization led to the identification of compound 30 , which demonstrated significant efficacy in a murine collagen-induced arthritis (CIA) model, a standard preclinical model for rheumatoid arthritis. nih.gov This finding highlights the therapeutic potential of pyrrolo[2,1-f] fao.orgnih.govnih.govtriazin-4(3H)-one derivatives in treating inflammatory conditions. nih.gov
| Compound | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Efficacy in CIA model |
| 30 | 1.2 | 1000 | 180 | 110 | Demonstrated |
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose genetic rearrangements and mutations are drivers in several cancers, including anaplastic large cell lymphoma (ALCL) and a subset of non-small cell lung cancers. researchgate.net A novel scaffold of 2,7-disubstituted-pyrrolo[2,1-f] fao.orgnih.govnih.govtriazines has been designed to mimic the bioactive conformation of known kinase inhibitor motifs. researchgate.net This series has yielded potent and selective ALK inhibitors. researchgate.netresearchgate.net
Key modifications to this scaffold led to the discovery of lead compounds with significant enzymatic and cellular activity. researchgate.net These compounds were further optimized to improve their pharmacokinetic properties, resulting in orally bioavailable inhibitors that demonstrated dose-dependent antitumor efficacy in ALK-driven animal xenograft models. researchgate.netresearchgate.net
| Compound | ALK IC₅₀ (nM) | Cellular Activity (Karpas-299) IC₅₀ (nM) | In Vivo Efficacy |
| 15 | 3.2 | 34 | Demonstrated |
| 32 | 1.8 | 21 | Demonstrated (Orally Bioavailable) |
Janus Kinase 2 (JAK2) Inhibition
The JAK-STAT signaling pathway is central to hematopoiesis and immune response. nih.gov The discovery of the JAK2 V617F mutation and its high prevalence in myeloproliferative neoplasms has made JAK2 a significant target for therapeutic intervention. nih.gov A series of potent JAK2 inhibitors based on a 2,7-pyrrolo[2,1-f] fao.orgnih.govnih.govtriazine core has been developed. nih.govnih.gov
One lead compound from this series exhibited an IC₅₀ value of 0.17 ± 0.03 nM against JAK2. nih.gov A key challenge in the development of these inhibitors was minimizing the formation of reactive metabolites, which can lead to toxicity. nih.gov By modifying the aniline (B41778) substituent at the C2 position of the pyrrolotriazine core, researchers were able to significantly decrease the formation of glutathione (B108866) adducts, a marker for reactive metabolite formation, thereby improving the safety profile of the compounds. nih.govnih.gov
| Compound | JAK2 IC₅₀ (nM) | Glutathione Adduct Formation |
| 29 | 0.17 ± 0.03 | Significantly Low |
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Consequently, VEGFR-2 is a major target in cancer therapy. mdpi.comrjeid.com Several series of pyrrolo[2,1-f] fao.orgnih.govnih.govtriazine derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. nih.govnih.gov
One approach involved the synthesis of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f] fao.orgnih.govnih.govtriazine-based compounds. nih.gov Structure-activity relationship studies focusing on the C-5 and C-6 positions of the core led to compounds with good in vitro potency against the VEGFR-2 kinase. nih.gov In another study, a series of pyrrolo[1,2-f] fao.orgnih.govnih.govtriazine derivatives were developed as dual inhibitors of c-Met and VEGFR-2. bohrium.com Compound 27a from this series showed potent inhibitory activity against both kinases, with an IC₅₀ of 5.0 ± 0.5 nM for VEGFR-2. bohrium.com
| Compound | Target(s) | VEGFR-2 IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| 27a | c-Met/VEGFR-2 | 5.0 ± 0.5 | 2.3 ± 0.1 |
EGFR and HER2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. nih.gov Their overexpression and hyperactivity are implicated in the development and progression of numerous cancers. fao.orgnih.gov
A novel series of 5-((4-aminopiperidin-1-yl)methyl)-pyrrolo[2,1-f] fao.orgnih.govnih.govtriazin-4-amines, featuring small aniline substituents at the C4 position, were designed and optimized as dual inhibitors of EGFR and HER2. fao.orgnih.gov This optimization led to the identification of compound 8l , which displayed potent inhibition of both kinases. fao.org Furthermore, this compound exhibited promising oral efficacy in human tumor xenograft models driven by both EGFR and HER2, indicating its potential as a broad-spectrum anticancer agent. fao.orgnih.gov
| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | In Vivo Efficacy |
| 8l | 1.8 | 4.3 | Promising (Oral) |
Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a key driver in numerous cancers, making it an attractive therapeutic target. Researchers have successfully developed pyrrolo[2,1-f] psu.edunih.govnih.govtriazine-based compounds as potent inhibitors of Met kinase.
Initial efforts involving an amide library based on the pyrrolo[2,1-f] psu.edunih.govnih.govtriazine scaffold led to the discovery of modest Met kinase inhibitors. Structure-activity relationship (SAR) studies revealed that the introduction of polar side chains at the C-6 position of the pyrrolotriazine core significantly enhanced their in vitro potency. Further optimization showed that replacing the amide moiety with acylurea and malonamide (B141969) substituents resulted in compounds with improved activity in the Met-driven GTL-16 human gastric carcinoma cell line. Notably, acylurea pyrrolotriazines with substitutions at the C-5 position exhibited single-digit nanomolar kinase activity. psu.edu X-ray crystallography studies have confirmed that these C-5 substituted derivatives act as ATP-competitive inhibitors, binding directly to the Met kinase domain. psu.edu
One notable derivative, compound 27a , demonstrated potent inhibitory activity against c-Met with an IC50 value of 2.3 ± 0.1 nM. nih.gov This compound also exhibited strong antiproliferative effects in c-Met addictive cancer cell lines, with IC50 values ranging from 1.2 to 24.6 nM. nih.gov
| Compound | Target | IC50 (nM) |
| 27a | c-Met | 2.3 ± 0.1 |
p38α Mitogen-Activated Protein (MAP) Kinase Inhibition
The p38α mitogen-activated protein (MAP) kinase is a critical component of a signaling cascade that responds to inflammatory cytokines and cellular stress. Inhibition of p38α is a validated strategy for the treatment of various inflammatory diseases. A novel series of compounds based on the pyrrolo[2,1-f] psu.edunih.govnih.govtriazine ring system has been identified as potent inhibitors of p38α MAP kinase. nih.gov
SAR studies have been conducted, and X-ray co-crystallography has revealed that a potent inhibitor from this series binds to the DFG-out conformation of the p38α enzyme. nih.gov Further exploration of this scaffold has involved modifications at the C6 position. The incorporation of aryl and heteroaryl ketones at this position has yielded potent inhibitors with demonstrated efficacy in in vivo models of both acute and chronic inflammation. nih.govresearchgate.net
| Compound Series | Target | Key Structural Feature |
| Pyrrolo[2,1-f] psu.edunih.govnih.govtriazines | p38α MAP Kinase | Binds to DFG-out conformation |
| C6-ketone derivatives | p38α MAP Kinase | Aryl and heteroaryl ketones at C6 |
Insulin-like Growth Factor Receptor (IGF-1R) Kinase Inhibition
The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival. Its dysregulation is implicated in the development and progression of many cancers. A notable 2,4-disubstituted pyrrolo[2,1-f] psu.edunih.govnih.govtriazine derivative, BMS-754807, has been identified as a potent and reversible inhibitor of both IGF-1R and the closely related insulin (B600854) receptor (InsR). nih.gov
BMS-754807 exhibits impressive potency with IC50 values of 1.8 nM for IGF-1R and 1.7 nM for InsR in cell-free assays. nih.gov This compound also demonstrates activity against other kinases, including Met, RON, TrkA, TrkB, Aurora A, and Aurora B. In cellular assays, BMS-754807 effectively inhibits the proliferation of various cancer cell lines and induces apoptosis. nih.gov It has shown significant tumor growth inhibition in preclinical xenograft models. nih.gov
| Compound | Target | IC50 (nM) |
| BMS-754807 | IGF-1R | 1.8 |
| BMS-754807 | InsR | 1.7 |
| BMS-754807 | Met | 6 |
| BMS-754807 | TrkA | 7 |
| BMS-754807 | TrkB | 4 |
| BMS-754807 | Aurora A | 9 |
| BMS-754807 | Aurora B | 25 |
| BMS-754807 | RON | 44 |
Enzymatic and Receptor Modulation
Beyond kinase inhibition, derivatives of pyrrolo[2,1-f] psu.edunih.govnih.govtriazin-4(3H)-one have been investigated for their ability to modulate the activity of other important enzymes and receptors.
Tankyrase Inhibition
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that are involved in various cellular processes, including Wnt/β-catenin signaling, which is often hyperactivated in cancer. The pyrrolo[2,1-f] psu.edunih.govnih.govtriazin-4(3H)-one scaffold has been identified as a promising starting point for the development of tankyrase inhibitors. nih.gov While specific compounds and their corresponding IC50 values are not extensively detailed in publicly available literature, the recurring mention of this scaffold highlights its potential in this therapeutic area.
Stearoyl CoA Desaturase Inhibition
Eg5 Inhibition
Eg5, a member of the kinesin family of motor proteins, is essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer drug development. The pyrrolo[2,1-f] psu.edunih.govnih.govtriazin-4(3H)-one chemical framework has been recognized as a class of Eg5 inhibitors. nih.gov Despite this recognition, detailed reports on specific derivatives and their corresponding potencies are limited in the available research.
CRF1 Receptor Antagonism for Stress-Related and Intestinal Disorders
Corticotropin-releasing factor receptor 1 (CRF1) is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, which governs endocrine, autonomic, and behavioral responses to stress. Over-activation of the CRF1 signaling pathway is implicated in the pathophysiology of stress-related conditions such as anxiety and depression, as well as intestinal disorders like irritable bowel syndrome. Consequently, antagonists of the CRF1 receptor are pursued as promising therapeutic agents.
Researchers have designed and synthesized a series of pyrrolo[2,1-f] medchemexpress.comnih.govtandfonline.comtriazin-4(3H)-one derivatives as novel CRF1 receptor antagonists. medchemexpress.com Through extensive investigation of structure-activity relationships, compounds with high binding affinity and potent antagonistic activity have been identified. These molecules function by competitively binding to the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by corticotropin-releasing factor. This inhibition helps to modulate the physiological response to stress.
One of the most potent compounds to emerge from these studies demonstrated significant efficacy in preclinical models. medchemexpress.com The optimization of this series focused on enhancing binding affinity, functional antagonism, and metabolic stability to identify viable candidates for further development. medchemexpress.com
SHP2 Allosteric Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the MAPK signaling pathway and is involved in the regulation of cellular processes such as proliferation, differentiation, and survival. Hyperactivation of SHP2 is associated with various developmental disorders and cancers, making it a significant target for therapeutic intervention. nih.govtandfonline.com
Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a remote site on the enzyme, inducing a conformational change that locks it in an inactive state. Derivatives of pyrrolo[2,1-f] medchemexpress.comnih.govtandfonline.comtriazin-4(3H)-one have been developed as potent and selective allosteric inhibitors of SHP2. nih.govtandfonline.com These compounds bind to a tunnel-like allosteric pocket at the interface of the N-SH2 and PTP domains of SHP2. This binding stabilizes the auto-inhibited conformation of the enzyme, where the N-SH2 domain blocks the catalytic site of the PTP domain, preventing substrate access and subsequent dephosphorylation. nih.gov
Structure-based design has led to the identification of highly potent compounds, such as PB17-026-01, which exhibits an IC₅₀ value in the nanomolar range. nih.govtandfonline.com Co-crystal structure analysis has provided detailed insights into the binding mode, revealing that specific polar contacts between the inhibitor and the allosteric pocket are crucial for high-potency inhibition. Comparison with less active analogs has highlighted the structural features necessary for effective stabilization of the inactive SHP2 conformation. nih.gov
Antiviral Properties
RNA-Dependent RNA Polymerase (RdRp) Inhibition (e.g., Remdesivir (B604916) Precursor)
The pyrrolo[2,1-f] medchemexpress.comnih.govtandfonline.comtriazine scaffold is the foundational chemical moiety of Remdesivir, a broad-spectrum antiviral agent. nih.gov Remdesivir itself is a prodrug, which, once inside the host cell, is metabolized into its active triphosphate form, Remdesivir triphosphate (RDV-TP). nih.gov The core pyrrolotriazine structure is crucial for its recognition and subsequent processing into this active nucleotide analog.
The molecular mechanism of action of RDV-TP is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.govnih.gov RDV-TP mimics the natural substrate adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp. nih.gov The key to its antiviral effect lies in a mechanism of delayed chain termination. After the incorporation of RDV-TP at position i, the RdRp can continue to add a few more nucleotides before RNA synthesis is halted at position i+3. nih.gov
This termination is caused by the 1'-cyano group on the ribose moiety of the incorporated Remdesivir, which creates a steric clash with the RdRp enzyme complex, preventing further translocation along the RNA template. news-medical.net Furthermore, the presence of Remdesivir monophosphate within the RNA template strand inhibits the incorporation of the complementary UTP in the subsequent round of replication, providing a secondary mechanism of inhibition. news-medical.net This dual inhibitory action makes it a potent disruptor of viral replication. news-medical.netresearchgate.net
Neuraminidase Inhibition (e.g., Influenza Virus Strain A/Puerto Rico/8/34 (H1N1))
Derivatives of the pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine core have been identified as promising antiviral agents, particularly against the influenza virus. Research has focused on their ability to inhibit neuraminidase, a key enzyme on the surface of the influenza virus that allows newly formed viral particles to be released from infected cells.
A series of 2,4-disubstituted pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazines were synthesized and evaluated for their antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) strain in Madin-Darby canine kidney (MDCK) cell cultures. mdpi.com Among the tested compounds, several derivatives exhibited low toxicity and potent antiviral effects. mdpi.com Molecular docking studies support the hypothesis that the mechanism of action for these compounds involves the inhibition of neuraminidase. mdpi.com One of the most active compounds identified was Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine-5,6-dicarboxylate, which demonstrated significant antiviral efficacy. mdpi.com
| Compound | Virus Strain | Activity (IC50) | Selectivity Index (SI) |
|---|---|---|---|
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine-5,6-dicarboxylate | A/Puerto Rico/8/34 (H1N1) | 4 µg/mL | 188 |
Antiproliferative and Anticancer Effects
The pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine scaffold is an integral component of several kinase inhibitors, highlighting its potential in cancer therapy. nih.gov Research has demonstrated the efficacy of its derivatives against various cancer cell lines and through novel molecular constructs like xylo-C-nucleosides.
Efficacy Against Various Cancer Cell Lines
A range of pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine derivatives have shown potent antiproliferative effects against cancer cell lines that are dependent on the c-Met proto-oncogene. In one study, the majority of synthesized compounds exhibited IC50 values ranging from 1.2 to 24.6 nM. frontiersin.org A specific derivative, designated as 27a, was found to be a potent dual inhibitor of both c-Met and VEGFR-2, with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively. frontiersin.org This compound also showed significant activity against BaF3-TPR-Met and HUVEC-VEGFR2 cells. frontiersin.org
Furthermore, C-ribonucleoside derivatives of pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazine have displayed potent cytotoxic activity across a panel of different cancer cell lines. researchgate.net
| Compound Class/Derivative | Target/Cell Line | Activity (IC50) |
|---|---|---|
| Pyrrolo[1,2-f] mdpi.comnih.govresearchgate.nettriazine derivatives | c-Met addictive cancer cell lines | 1.2 to 24.6 nM |
| Compound 27a | c-Met | 2.3 ± 0.1 nM |
| VEGFR-2 | 5.0 ± 0.5 nM | |
| BaF3-TPR-Met | 0.71 ± 0.16 nM | |
| HUVEC-VEGFR2 | 37.4 ± 0.311 nM |
Incorporation into Xylo-C-Nucleosides
To explore new antitumor nucleoside analogues, xylo-C-nucleosides featuring a pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazin-4-amine as the heterocyclic base have been synthesized. nih.gov In vitro antiproliferative assays revealed that a 1′-unsubstituted analogue was active against a panel of tumor cell lines. nih.gov Specifically, it demonstrated micromolar activity against human leukemia HL-60 cells with an IC50 of 1.9 µM and against lung cancer NCI-H460 cells with an IC50 of 2.0 µM. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| 1′-unsubstituted xylo-C-nucleoside of pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazin-4-amine | Human Leukemia HL-60 | 1.9 µM |
| Lung Cancer NCI-H460 | 2.0 µM |
Antifungal Activity
CYP51 Inhibition
The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes, and is a primary target for azole antifungal drugs. While the broader 1,2,4-triazine (B1199460) class of compounds has been investigated for antifungal properties through CYP51 inhibition, specific studies detailing the antifungal activity and CYP51 inhibition by derivatives of the fused pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazin-4(3H)-one scaffold are not extensively documented in the available scientific literature.
General Mechanisms of Action
The diverse biological activities of pyrrolo[2,1-f] mdpi.comnih.govresearchgate.nettriazin-4(3H)-one derivatives stem from their ability to interact with multiple biological targets. The scaffold's structural similarity to natural purines allows it to function as an antimetabolite, particularly in the context of antiviral nucleoside analogues that can interfere with viral polymerases. mdpi.comnih.gov
In anticancer applications, a primary mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. nih.gov Specific derivatives have been engineered as potent dual inhibitors of key receptor tyrosine kinases like c-Met and VEGFR-2. frontiersin.org Beyond kinase inhibition, these heterocycles have also been investigated as inhibitors of other targets involved in cell division and signaling, such as tankyrase, Eg5, and phosphoinositide 3-kinase (PI3K). nih.gov For antiviral activity against influenza, the mechanism of neuraminidase inhibition has been identified as a plausible pathway. mdpi.com
Interaction with Specific Molecular Targets and Pathways
Derivatives of pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one have been identified as potent inhibitors of several key enzymes, particularly protein kinases, which are crucial regulators of cellular signal transduction. nih.govresearchgate.net The presence of multiple heteroatoms in the fused heterocyclic structure allows for the formation of hydrogen bonds and other key interactions with amino acid residues within the active sites of these target proteins. nih.gov
A significant area of research has focused on the development of these compounds as dual inhibitors of receptor tyrosine kinases such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govbohrium.com These kinases are key components of signaling pathways that drive tumor growth, proliferation, and angiogenesis. Certain derivatives have been shown to interact with the ATP-binding site of both c-Met and VEGFR-2, effectively blocking their catalytic activity. nih.govbohrium.com For instance, the compound designated as 27a in one study demonstrated potent inhibitory activity against both c-Met and VEGFR-2. nih.gov
Beyond cancer-related kinases, other pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives have been developed to target different enzymes. Specific C6-ketone derivatives have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways. scilit.com Other molecular targets for this class of compounds include Adaptor protein 2-associated kinase 1 (AAK1), which is implicated in neuropathic pain, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is overexpressed in several disorders including cancer and Alzheimer's disease. google.comresearchgate.net
In the antiviral domain, the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine core is a key component of Remdesivir, a broad-spectrum antiviral agent. nih.gov The active form of Remdesivir targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.gov Other derivatives have shown potential as inhibitors of influenza virus neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. mdpi.com
| Compound | Molecular Target | Inhibitory Activity (IC₅₀) |
|---|---|---|
| Compound 19 | c-Met | 2.3 ± 0.1 nM |
| Compound 19 | VEGFR-2 | 5.0 ± 0.5 nM |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govnih.govnih.govtriazine-5,6-dicarboxylate | Influenza A Neuraminidase (H1N1) | 4 µg/mL |
Disruption of Cellular Processes
The interaction of pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one derivatives with their molecular targets translates into the disruption of fundamental cellular processes. This is the ultimate basis for their therapeutic effects.
The inhibition of protein kinases, such as c-Met, VEGFR-2, and p38α MAP kinase, directly interferes with signal transduction pathways. nih.govnih.govscilit.com In cancer cells, blocking c-Met and VEGFR-2 signaling pathways inhibits cell proliferation, survival, and angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. nih.govbohrium.com Studies have shown that potent dual inhibitors can lead to significant antiproliferative effects in cancer cell lines that are dependent on these kinases. nih.gov For example, compound 27a not only inhibited the target kinases but also demonstrated potent anticancer activity against BaF3-TPR-Met and HUVEC-VEGFR2 cell lines. nih.gov
Antiviral derivatives disrupt the viral life cycle. nih.gov By inhibiting the RNA-dependent RNA polymerase (RdRp), compounds like Remdesivir effectively halt the replication of the viral genome, preventing the production of new virus particles within the host cell. nih.gov Similarly, the inhibition of neuraminidase prevents the release of newly formed influenza viruses from the cell surface, thereby limiting the spread of the infection. mdpi.com
The inhibition of other targets like AAK1 can modulate clathrin-coated endocytosis, a process vital for neurotransmission and viral entry into cells. researchgate.net By interfering with this process, AAK1 inhibitors can disrupt abnormal signaling in neuropathic pain. researchgate.net
| Compound | Cell Line | Cellular Process Disrupted | Activity (IC₅₀) |
|---|---|---|---|
| Compound 19 (27a) | BaF3-TPR-Met | Cell Proliferation (c-Met dependent) | 0.71 ± 0.16 nM |
| Compound 19 (27a) | HUVEC-VEGFR2 | Cell Proliferation (VEGFR-2 dependent) | 37.4 ± 0.311 nM |
Structure Activity Relationship Sar Studies of Pyrrolo 2,1 F 1 2 3 Triazin 4 3h One Derivatives
Impact of Substituent Modifications on Biological Activity
Systematic modification of substituents on the pyrrolo[2,1-f] nih.govnih.govtriazin-4(3H)-one core has been a key strategy for developing compounds with desired biological profiles. The positions on the bicyclic ring system offer multiple points for diversification, allowing chemists to fine-tune the molecule's properties. Research has shown that biological activity is often maintained with substitutions at the C-5 or C-6 positions, while modifications at the C-7 position can be detrimental, suggesting that the former positions are ideal sites for introducing side chains to modulate physicochemical properties. nih.gov
The functional group at the 4-position of the pyrrolo[2,1-f] nih.govnih.govtriazine ring system plays a pivotal role in determining the compound's biological target and activity. A distinct divergence in activity is observed when comparing derivatives with a 4-amino group (pyrrolo[2,1-f] nih.govnih.govtriazin-4-amine) versus a 4-oxo group (pyrrolo[2,1-f] nih.govnih.govtriazin-4(3H)-one).
The pyrrolo[2,1-f] nih.govnih.govtriazin-4-amine chemotype has been identified as a novel scaffold for potent and selective kinase inhibitors. nih.gov Specifically, 4-amino pyrrolotriazine derivatives have been developed as inhibitors of Phosphoinositide 3-kinases (PI3K), with SAR studies leading to the identification of compounds with efficacy in immunological disorder models. nih.govresearchgate.net
In contrast, the pyrrolo[2,1-f] nih.govnih.govtriazin-4(3H)-one core is associated with a different range of biological activities. These ketone-containing heterocycles have demonstrated inhibitory activity against targets such as tankyrase, stearoyl CoA desaturase, and Eg5, and have also been explored as antagonists for the melanin-concentrating hormone receptor (MCH)-R1 and CRF1 receptors. beilstein-journals.orgnih.gov
This functional group-dependent activity highlights the importance of the 4-position in directing the molecule's interactions within different biological binding sites. The amine group often acts as a crucial hydrogen bond donor, a common feature in kinase inhibitors, while the ketone (or "one") moiety may engage in different sets of interactions.
The introduction of aromatic moieties, particularly as substituents on the 4-amino group, is a critical strategy for achieving potent kinase inhibition. The aromatic rings can engage in significant π-stacking and hydrophobic interactions within the ATP-binding pocket of kinases. These interactions are crucial for anchoring the inhibitor to its target. semanticscholar.org
For example, attaching a 4-((3-hydroxy-4-methylphenyl)amino) substituent to the pyrrolotriazine template yielded potent inhibitors of VEGFR-2. nih.gov The hydroxyl group on the phenyl ring can act as both a hydrogen bond donor and acceptor, contributing to binding affinity. The triazinone moiety of the core scaffold itself provides multiple sites for hydrogen bonding, further enhancing target engagement.
| Core Scaffold | Substituent at Position 4 | Target Kinase | Reference |
|---|---|---|---|
| Pyrrolo[2,1-f] nih.govnih.govtriazine | (3-chloro-4-fluorophenyl)amino | EGFR | nih.gov |
| Pyrrolo[2,1-f] nih.govnih.govtriazine | (3-hydroxy-4-methylphenyl)amino | VEGFR-2 | nih.gov |
Halogenation is a widely used tactic in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. In the context of pyrrolotriazine derivatives, halogens have been incorporated to enhance binding affinity and to serve as synthetic handles for further diversification.
The attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent provided potent biochemical inhibitors of the tyrosine kinase activity of EGFR. nih.gov The chlorine and fluorine atoms can alter the electron density of the phenyl ring and form specific halogen bonds or other non-covalent interactions within the kinase binding site.
Furthermore, direct halogenation of the core scaffold, such as bromination at the 6-position to yield 6-bromopyrrolo[2,1-f] nih.govnih.govtriazin-4(3H)-one, is a key synthetic strategy. The bromine atom is an excellent leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of a wide variety of other functional groups to explore the SAR of that position. The choice of halogen source can also influence the regioselectivity during the synthesis of the core ring system. beilstein-journals.orgnih.govresearchgate.net
Optimizing a lead compound involves a multiparameter approach to enhance not only its potency but also its drug-like properties, including metabolic stability. For pyrrolotriazine derivatives, SAR studies have identified key modifications that improve these characteristics.
Substitution Tolerance: It has been found that biological activity is generally maintained with substitutions at the C-5 and C-6 positions, making these promising sites for introducing side chains to modulate physicochemical properties without disrupting core binding interactions. nih.gov
| Compound Series | Modification Strategy | Improved Property | Reference |
|---|---|---|---|
| 4-(3-hydroxyphenylamino)pyrrolotriazines | Incorporation of a basic amino group on the C-6 side chain | Mitigated glucuronidation (Stability) | nih.gov |
| 2,7-disubstituted-pyrrolotriazines | Modification of the C-2 aniline (B41778) substituent | Decreased glutathione (B108866) adduct formation (Stability) | researchgate.net |
Strategies for Improving Selectivity and Potency
Achieving high potency against the desired target while maintaining selectivity over other related proteins, especially within the kinome, is a primary goal of kinase inhibitor design. For the pyrrolo[2,1-f] nih.govnih.govtriazine scaffold, specific design strategies have been employed to achieve this.
The pyrrolo[2,1-f] nih.govnih.govtriazine nucleus itself was first identified as a novel kinase inhibitor template that effectively mimics the well-established quinazoline kinase inhibitor scaffold. nih.gov This bioisosteric replacement provided a new avenue for intellectual property and the potential for different SAR profiles.
Building on this, researchers have designed novel platforms based on this core. For instance, a 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govtriazine scaffold was designed as a new kinase inhibitor platform. This design was conceived to mimic the bioactive conformation of the well-known diaminopyrimidine motif, another privileged scaffold in kinase inhibition. By incorporating appropriate potency and selectivity determinants onto this new platform, researchers successfully developed advanced leads for Anaplastic Lymphoma Kinase (ALK) that demonstrated oral efficacy in animal models. researchgate.net This strategy of mimicking the known binding modes of other successful inhibitor classes represents a powerful approach to improving the potency and selectivity of new chemical series.
Mitigating Drug-Induced Toxicity (e.g., Glutathione Adduct Formation)
The investigation into the therapeutic potential of pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine derivatives, particularly as kinase inhibitors, has also necessitated a focus on their metabolic stability and potential for bioactivation. A significant concern in drug development is the formation of reactive metabolites that can lead to drug-induced toxicities. One common pathway for detoxification of such reactive species is through conjugation with glutathione (GSH). However, the formation of GSH adducts can also be an indicator of the generation of potentially harmful electrophilic intermediates. Therefore, medicinal chemistry efforts are often directed at designing molecules with a reduced propensity for forming these adducts.
In the context of the broader class of 2,7-disubstituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines, which includes the pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazin-4(3H)-one scaffold, research has been conducted to minimize the formation of reactive metabolites. Specifically, in a series of potent Janus kinase 2 (JAK2) inhibitors based on the 2,7-pyrrolotriazine core, the potential for drug-induced toxicity was evaluated by assessing the formation of glutathione adducts nih.govresearchgate.net.
Initial studies with lead compounds from this series revealed that some derivatives had a high propensity to form GSH adducts, suggesting the formation of reactive metabolites. This prompted a focused effort to modify the chemical structure of these inhibitors to mitigate this liability while retaining their potent inhibitory activity against JAK2. The primary strategy employed was the modification of the aniline substituent at the C2 position of the pyrrolotriazine ring system nih.govresearchgate.net.
The structure-activity relationship (SAR) studies demonstrated a clear correlation between the nature of the C2-aniline substituent and the extent of glutathione adduct formation. By systematically altering the substitution pattern on this aniline ring, researchers were able to significantly decrease the formation of these adducts. This suggests that the metabolic activation leading to the reactive intermediate likely occurs on or is influenced by the electronic properties of the C2-aniline moiety.
While the specific quantitative data from a comprehensive data table detailing the percentage of GSH adduct formation for a range of analogs is not publicly available in the primary literature abstracts, the findings from the study by Weinberg and colleagues underscore a successful strategy for mitigating this potential toxicity pathway. The key takeaway from their research is that careful and systematic modification of substituents at specific positions on the pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine scaffold can lead to compounds with a significantly improved safety profile with respect to the formation of reactive metabolites, as evidenced by reduced glutathione adduct formation nih.govresearchgate.net. This approach is a critical component of modern drug design, ensuring that potent therapeutic agents also possess favorable metabolic and safety characteristics.
Computational Approaches in the Study of Pyrrolo 2,1 F 1 2 3 Triazin 4 3h One
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one, docking studies have been instrumental in identifying and optimizing interactions with a range of biological targets, particularly protein kinases, which are pivotal in cancer therapy.
Derivatives of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold have been investigated as potent inhibitors of several kinases. For instance, docking studies on a series of these derivatives revealed a common mode of interaction at the ATP-binding site of both c-Met and VEGFR-2, two key receptors in tumor angiogenesis. nih.govnih.gov One notable derivative, 27a, was identified as a potent dual inhibitor of c-Met and VEGFR-2, with docking simulations suggesting its potential as a candidate for cancer therapy. nih.govnih.gov The predicted binding mode of another derivative with VEGFR-2 indicated that the N1 nitrogen of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine ring forms a crucial hydrogen-bond interaction with the amide-NH of Cys919 in the hinge region of the adenine (B156593) binding pocket, anchoring the inhibitor. nih.gov
The versatility of the scaffold is further highlighted by its exploration against other therapeutic targets. Molecular docking has been employed to suggest a plausible mechanism of action for certain 2,4-disubstituted pyrrolo[2,1-f] nih.govnih.govnih.govtriazines as inhibitors of influenza neuraminidase, indicating their potential as antiviral agents. mdpi.com Furthermore, the pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one skeleton has been identified in compounds showing activity as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and corticotropin-releasing factor 1 (CRF1) receptor antagonists, suggesting a broad range of potential applications for this privileged scaffold. beilstein-journals.orgnih.gov
| Derivative Class | Target Protein | Key Predicted Interactions | Therapeutic Area |
|---|---|---|---|
| Pyrrolo[1,2-f] nih.govnih.govnih.govtriazine derivatives | c-Met / VEGFR-2 | Interaction with the ATP-binding site. nih.govnih.gov | Oncology |
| Pyrrolotriazine derivative 8 | VEGFR-2 | Hydrogen bond between N1 of the scaffold and Cys919 in the hinge region. nih.gov | Oncology |
| 2,4-disubstituted pyrrolo[2,1-f] nih.govnih.govnih.govtriazines | Influenza Neuraminidase | Inhibition of neuraminidase activity. mdpi.com | Antiviral |
| 4-(Phenylamino)-pyrrolo[2,1-f] nih.govnih.govnih.govtriazines | p38alpha | van der Waals interactions with LEU108 and LEU167. nih.gov | Inflammatory Diseases |
| Pyrrolotriazine fragments | MAP4K4 | High ligand efficiency binding. researchgate.net | Various (e.g., Oncology, Inflammation) |
In Silico Mutagenesis and Binding Pose Elucidation
Beyond initial docking predictions, more advanced computational methods are employed to refine and validate the binding modes of these compounds. While specific in silico mutagenesis studies on pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one are not extensively reported in the reviewed literature, binding pose elucidation has been successfully achieved through a combination of computational modeling and experimental techniques like X-ray crystallography.
A significant breakthrough in understanding the interaction of this scaffold with its target was the determination of the X-ray co-crystal structure of a C-5 substituted acylurea pyrrolotriazine bound to the Met kinase domain. nih.govresearchgate.net This revealed that the compound binds in an ATP-competitive manner, providing a precise, experimentally validated binding pose that can guide the design of more potent and selective inhibitors. nih.gov
Molecular dynamics (MD) simulations have also been a powerful tool for elucidating the binding poses and understanding the energetic basis of inhibitor potency. In a study on 4-(phenylamino)-pyrrolo[2,1-f] nih.govnih.govnih.govtriazine inhibitors of p38alpha, MD simulations and free energy calculations were used to explain the 80-fold difference in potency between the S- and R-configured stereoisomers. nih.gov The simulations revealed that van der Waals interactions, particularly with residues LEU108 and LEU167, were the primary determinants of the higher affinity of the S-configured inhibitor. nih.gov This study underscored the importance of the stabilization of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine ring within the binding pocket and how subtle changes in stereochemistry can dramatically alter the binding pose and affinity. nih.gov
| Derivative | Target Protein | Method of Elucidation | Key Findings |
|---|---|---|---|
| C-5 substituted acylurea pyrrolotriazines | Met kinase | X-ray crystallography | Binds to the Met kinase domain in an ATP-competitive manner. nih.gov |
| 4-(Phenylamino)-pyrrolo[2,1-f] nih.govnih.govnih.govtriazine (S- and R-isomers) | p38alpha | Molecular dynamics simulations and free energy calculations | van der Waals interactions with LEU108 and LEU167 are crucial for the higher potency of the S-isomer. nih.gov |
Pharmacokinetic Profile Prediction (e.g., Metabolic Stability, Glucuronidation)
The journey of a drug candidate from a potent inhibitor to a successful therapeutic is heavily dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). Computational methods are increasingly used to predict these properties early in the drug discovery process to identify compounds with favorable druggability.
For derivatives of the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold, some studies have reported favorable pharmacokinetic properties. For example, the dual c-Met/VEGFR-2 inhibitor, 27a, was found to have good pharmacokinetic characteristics in rats. nih.gov Another study on pyrrolotriazine derivatives as VEGFR-2 inhibitors noted that two of the most potent compounds exhibited low rates of glucuronidation, which is an indicator of higher metabolic stability. nih.gov Glucuronidation is a major metabolic pathway for many drugs, and its prediction is crucial for estimating a compound's in vivo half-life.
Furthermore, in the development of 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govnih.govtriazines as JAK2 inhibitors, liver microsome stability was assessed by measuring the formation of glutathione (B108866) (GSH) adducts. nih.gov This provides an indication of the potential for reactive metabolite formation and subsequent toxicity. The lead compounds in this series showed significantly low glutathione adduct formation, suggesting a favorable metabolic profile. nih.gov While detailed in silico predictions of metabolic stability and glucuronidation for the parent pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one are not extensively detailed in the available literature, the experimental data on its derivatives suggest that this scaffold can be modified to achieve desirable pharmacokinetic properties.
| Derivative | Pharmacokinetic Parameter | Finding |
|---|---|---|
| Compound 27a (c-Met/VEGFR-2 inhibitor) | Overall Pharmacokinetics | Favorable pharmacokinetic properties in rats. nih.gov |
| Compounds 4 and 5 (VEGFR-2 inhibitors) | Metabolic Stability (Glucuronidation) | Low rates of glucuronidation observed. nih.gov |
| Compound 29 (JAK2 inhibitor) | Metabolic Stability (GSH adduct formation) | Significantly low glutathione adduct formation in liver microsomes. nih.gov |
Future Perspectives and Research Directions
Development of Novel Synthetic Strategies for Complex Analogs
While several synthetic routes to pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives exist, many traditional methods require harsh conditions such as high temperatures and prolonged reaction times. nih.govbeilstein-journals.org Consequently, there is a significant need for the development of more facile, efficient, and practical synthetic strategies. nih.govnih.govbeilstein-journals.org Future research will likely focus on creating methodologies that are not only more straightforward but also allow for the synthesis of more complex and structurally diverse analogs.
Key areas for development include:
One-Pot Syntheses: Multi-component, one-pot reactions, such as the copper(II)-catalyzed synthesis of substituted pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-ones, represent a promising avenue for improving efficiency and reducing waste. nih.gov
Mild Reaction Conditions: Researchers have successfully developed methods for synthesizing pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-ones under very mild conditions (e.g., 0 °C for 5 minutes) through the rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization. nih.govbeilstein-journals.org Expanding upon these mild approaches will be crucial for creating sensitive and complex molecules.
Scaffold Functionalization: Developing synthetic routes that enable functionalization at multiple sites on the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine nucleus is essential for exploring detailed structure-activity relationships (SAR). nih.govresearchgate.net This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
The renewed interest in this scaffold, spurred by the success of remdesivir (B604916), is expected to drive innovation in synthetic chemistry, leading to more accessible and varied libraries of these compounds for drug discovery. nih.gov
Exploration of Underexplored Therapeutic Areas
The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine core is a privileged structure found in compounds targeting a variety of diseases, most notably viral infections and cancer. nih.govmdpi.com However, its therapeutic potential extends far beyond these areas. Many applications remain underexplored, offering exciting opportunities for future drug development.
Derivatives of pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one have shown intriguing activity in several less-investigated fields:
Metabolic and Neurological Disorders: Patent applications have disclosed the potential use of these compounds in treating disorders related to the overexpression of the DYRK1A enzyme, which include Alzheimer's disease, Down syndrome, and diabetes. google.com
Inflammatory Conditions: Certain substituted pyrrolo[1,2-a] nih.govnih.govnih.govtriazolo-(triazino-)[c]quinazolines have been identified as a promising class of lipoxygenase inhibitors, suggesting a potential role in treating inflammatory diseases. zsmu.edu.ua
Developmental Pathway Inhibition: Analogs have been designed as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and a target in certain cancers. nih.gov
Broad-Spectrum Antiviral Activity: Beyond its role in remdesivir, the scaffold is the basis for nucleosides active against a wide array of RNA viruses, including norovirus, Ebola, hepatitis C, and respiratory syncytial virus (RSV). nih.govmdpi.com
The table below summarizes the diverse, and often underexplored, therapeutic targets of this compound class.
| Therapeutic Target/Area | Example Compound Class | Reference |
| Kinase Inhibition (e.g., EGFR, c-Met, VEGFR-2, PI3K) | Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives | researchgate.netnih.gov |
| RNA Viruses (e.g., SARS-CoV, Ebola, Norovirus) | 4-aminopyrrolo-[2,1-f] nih.govnih.govnih.govtriazine C-nucleosides | nih.gov |
| Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism (Anxiety) | Pyrrolo[2,1-f]triazin-4(3H)-one analogues | nih.gov |
| Hedgehog (Hh) Signaling Pathway Inhibition | Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives | nih.gov |
| DYRK1A Overexpression (e.g., Alzheimer's, Down Syndrome) | Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine compounds | google.com |
| Tankyrase Inhibition | Bioactive pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-ones | nih.gov |
| Stearoyl CoA Desaturase Inhibition | Bioactive pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-ones | nih.gov |
| Eg5 Inhibition | Bioactive pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-ones | nih.gov |
| Melanin-Concentrating Hormone Receptor (MCH)-R1 Antagonism | Bioactive pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-ones | nih.gov |
Need for Systematic Reviews and Design of Potent Drug-like Compounds
The expanding body of research on pyrrolo[2,1-f] nih.govnih.govnih.govtriazines underscores the need for ongoing systematic reviews. nih.gov Such reviews are essential for consolidating new synthetic methods, biological activities, and SAR data, thereby guiding future research and preventing redundant efforts. The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold is considered a multimodal pharmacophore, meaning it can interact with multiple biological targets, making a systematic understanding of its properties crucial for rational drug design. mdpi.com
Future design efforts will focus on creating potent, selective, and drug-like compounds by:
Mimicking Natural Structures: The scaffold can effectively mimic the purine core of ATP, which has been exploited to design potent kinase inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is necessary to optimize binding affinity, antagonistic activity, and metabolic stability. nih.gov For instance, SAR exploration of derivatives led to the identification of potent Hedgehog signaling pathway inhibitors with satisfactory pharmacokinetic properties in vivo. nih.gov
Overcoming Drug Resistance: As with many targeted therapies, drug resistance is a major challenge. researchgate.net The design of new generations of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives will need to address potential resistance mechanisms.
Clinical Translation Potential
The clinical success of drugs containing the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine moiety provides strong validation for its potential in drug development. nih.gov
Approved Drugs: Remdesivir received FDA approval for the emergency treatment of severe COVID-19, while brivanib (B1684546) alaninate (B8444949) was approved as an antitumorigenic drug. nih.govresearchgate.net
Compounds in Clinical Trials: Other derivatives, such as BMS-690514 and BMS-599626 (EGFR inhibitors), have been in clinical trials. nih.govresearchgate.net
Preclinical Success: Further demonstrating its potential, the 2,4-disubstituted pyrrolo-[1,2-f] nih.govnih.govnih.govtriazine derivative BMS-754807, an inhibitor of IGF-1R, showed complete tumor growth inhibition in animal models. nih.gov
The path from a promising preclinical compound to a clinically approved drug is long and challenging. However, the established precedent of this scaffold in approved medicines suggests a high potential for the clinical translation of new analogs. Future research will need to focus on rigorous preclinical evaluation, including in vivo efficacy and pharmacokinetic profiling, to identify the most promising candidates for advancement into clinical trials. nih.govnih.gov
Q & A
What are the most efficient synthetic routes for pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, and how do reaction conditions influence yield?
Basic
The Yang group developed a one-pot, two-step synthesis using CuCl₂·2H₂O/NaOAc/DMSO at 120°C, forming six bonds to produce substituted derivatives. This method involves coupling 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide, yielding intermediates that react with amidines/hydrazines . Alternatively, pyrrolo[1,2-d][1,3,4]oxadiazine rearrangements under nucleophilic conditions provide a regioselective pathway . Catalytic systems (e.g., Cu²⁺), solvent polarity, and temperature are critical for optimizing yields and regioselectivity.
How can regioselectivity challenges in this compound functionalization be addressed?
Advanced
Regioselective bromination at the C-7 position is achieved using N-bromosuccinimide (NBS), as demonstrated in Remdesivir intermediate synthesis . For cyclization, 1,2-biscarbamoyl-pyrroles undergo intramolecular reactions with precise control of steric and electronic effects, guided by DFT calculations or empirical optimization . Substituent positioning (e.g., aryl groups at C-2 vs. C-4) requires careful analysis via NMR and X-ray crystallography to confirm regiochemical outcomes .
What methodologies are used to resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives?
Advanced
Despite the scaffold's antiviral activity, SAR contradictions arise when substituent effects (e.g., p-tolyl vs. 4-Cl-phenyl) show no clear trend. To address this, researchers employ iterative derivatization paired with in vitro assays (e.g., viral replication inhibition) and molecular docking to identify key interactions with targets like viral polymerases . Meta-analyses of substituent electronic profiles (Hammett constants) and steric maps can clarify ambiguous trends .
How does continuous-flow synthesis improve scalability for this compound derivatives compared to batch methods?
Advanced
Continuous-flow systems enhance scalability by enabling rapid N-amination with O-(diphenylphosphinyl)hydroxylamine (DPPH) and cyclization with FAA, reducing reaction times and improving reproducibility. This approach minimizes intermediate isolation steps, critical for unstable intermediates like pyrrolo[2,1-f][1,2,4]triazin-4-amine, a Remdesivir precursor . Flow chemistry also allows precise control over temperature and reagent stoichiometry, mitigating side reactions .
What computational strategies are employed to predict the bioactivity of this compound derivatives?
Advanced
Molecular docking studies (e.g., AutoDock Vina) model interactions between triazinone derivatives and kinase domains (e.g., JAK2, ALK). Pharmacophore mapping identifies essential hydrogen-bonding motifs (e.g., 4-amine interactions with ATP-binding pockets) . MD simulations assess binding stability, while QSAR models correlate substituent properties (logP, PSA) with IC₅₀ values .
How does the this compound scaffold act as a "privileged structure" in kinase inhibitor design?
Advanced
The scaffold's planar, electron-rich core mimics purine nucleotides, enabling broad kinase inhibition (e.g., VEGFR-2, EGFR, JAK2). Strategic functionalization (e.g., 4-amine for H-bond donation, C-7 halogens for hydrophobic contacts) tailors selectivity. For example, 7-bromo derivatives show enhanced affinity for ALK due to halogen bonding with Leu1122 . Bioisosteric replacement (e.g., triazine for pyrimidine) retains activity while improving metabolic stability .
What analytical techniques validate the purity and regiochemistry of this compound intermediates?
Basic
HPLC-MS monitors reaction progress and purity (>95% by UV at 254 nm). ¹H/¹³C NMR confirms regiochemistry via characteristic shifts (e.g., C-4 amine protons at δ 6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) verifies molecular formulas (e.g., C₆H₆N₄ for pyrrolo[2,1-f][1,2,4]triazin-4-amine, m/z 134.059) . X-ray crystallography resolves ambiguous cases, such as distinguishing C-2 vs. C-4 substitution patterns .
How do crystalline forms of this compound derivatives impact pharmacological properties?
Advanced
Polymorph screening (e.g., solvent-drop grinding, thermal gradient crystallization) identifies forms with optimal solubility and bioavailability. For instance, a crystalline (3R,4R)-4-amino derivative shows 3× higher aqueous solubility than amorphous forms, critical for oral dosing . PXRD and DSC characterize stability, while dissolution assays correlate crystal packing with release kinetics.
What in vitro models are used to assess the antiviral efficacy of this compound derivatives?
Basic
Cell-based assays (e.g., SARS-CoV-2 plaque reduction in Vero E6 cells) quantify EC₅₀ values. Time-of-addition studies determine if compounds inhibit viral entry or replication. Counter-screening against host kinases (e.g., hERG) ensures selectivity and minimizes cytotoxicity . RT-PCR measures viral RNA load reduction, while immunofluorescence detects viral protein expression .
How are synthetic byproducts or degradation products of this compound characterized?
Advanced
LC-MS/MS identifies byproducts (e.g., over-oxidized triazines or dimeric adducts). Stability studies under accelerated conditions (40°C/75% RH) reveal hydrolytic degradation pathways, guiding formulation strategies. Isotopic labeling (e.g., ¹⁵N-amine) tracks metabolic fate in hepatocyte models . Mechanistic studies (e.g., radical trapping with TEMPO) elucidate reaction pathways to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
